molecular formula C21H24O6 B042791 Kadsurin A CAS No. 99340-07-5

Kadsurin A

Cat. No.: B042791
CAS No.: 99340-07-5
M. Wt: 372.4 g/mol
InChI Key: YVRYZXAHRGGELT-MZNUGIIHSA-N
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Description

Kadsurin A is a bioactive lignan isolated from the plant Piper futokadsura. It is known for its role as a platelet-activating factor receptor antagonist, which means it can inhibit the binding of platelet-activating factor to its receptor . This compound has garnered interest due to its potential therapeutic applications, particularly in cardiovascular diseases.

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of Kadsurin A is relatively complex and typically involves extraction from natural sources. The most common method is extraction from the stems of Kadsura coccinea. The process generally includes crushing the plant material, followed by solvent extraction, and then separation and purification of the compound .

Industrial Production Methods: Industrial production of this compound is not widely documented, but it would likely involve large-scale extraction and purification processes similar to those used in laboratory settings. The use of advanced chromatographic techniques and solvent systems would be essential to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions: Kadsurin A undergoes various chemical reactions, including:

    Oxidation: This reaction can modify the functional groups present in this compound, potentially altering its biological activity.

    Reduction: Reduction reactions can be used to modify the double bonds or other reducible groups in the molecule.

    Substitution: Substitution reactions can introduce new functional groups into the this compound molecule, potentially enhancing its bioactivity.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Various halogenating agents and nucleophiles can be employed for substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce fully saturated compounds.

Mechanism of Action

Kadsurin A exerts its effects primarily by inhibiting the binding of platelet-activating factor to its receptor. This action prevents platelet aggregation, which is a crucial step in the formation of blood clots . The molecular targets involved include the platelet-activating factor receptor and associated signaling pathways that regulate platelet function.

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its specific inhibition of platelet-activating factor receptor binding, which is not a common feature among other lignans. This specificity makes it particularly valuable for research into cardiovascular diseases and related conditions .

Properties

IUPAC Name

(2S,3R,3aS,7aR)-2-(1,3-benzodioxol-5-yl)-3a,7a-dimethoxy-3-methyl-5-prop-2-enyl-3,7-dihydro-2H-1-benzofuran-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24O6/c1-5-6-15-10-20(23-3)13(2)19(27-21(20,24-4)11-16(15)22)14-7-8-17-18(9-14)26-12-25-17/h5,7-10,13,19H,1,6,11-12H2,2-4H3/t13-,19+,20+,21-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVRYZXAHRGGELT-MZNUGIIHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(OC2(C1(C=C(C(=O)C2)CC=C)OC)OC)C3=CC4=C(C=C3)OCO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1[C@H](O[C@]2([C@@]1(C=C(C(=O)C2)CC=C)OC)OC)C3=CC4=C(C=C3)OCO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50331992
Record name Kadsurin A
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50331992
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

372.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

99340-07-5
Record name (2S,3R,3aS,7aR)-2-(1,3-Benzodioxol-5-yl)-3,3a,7,7a-tetrahydro-3a,7a-dimethoxy-3-methyl-5-(2-propen-1-yl)-6(2H)-benzofuranone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=99340-07-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Kadsurin A
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50331992
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is Kadsurin A and where is it found?

A1: this compound is a neolignan belonging to the dibenzocyclooctadiene class of lignans. It has been isolated from three Indian Piper species. []

Q2: What is the molecular formula and weight of this compound?

A2: The molecular formula of this compound is C25H28O7. [] While the exact molecular weight is not explicitly mentioned in the provided research, it can be calculated from the molecular formula to be 440.48 g/mol.

Q3: What is the structure of this compound?

A3: this compound's structure is characterized as (8R, 1′R or 8S, 1′S)-4-[2-(1, 3-benzodioxolo-5-yl)-1-methylethyl]-2,5-dimethoxy-1-propenyl-2,5-cyclohexadienone. []

Q4: What spectroscopic data are available for this compound?

A4: The structure of this compound was elucidated using various spectroscopic techniques, including 2D-NOESY, HC-COSY, COLOC, and other 2D-NMR methods. []

Q5: Has this compound been investigated for its potential to inhibit epidermal growth factor receptor (EGFR)?

A5: While not explicitly mentioned in the provided abstracts, one study explored potential EGFR inhibitors from black pepper, which contains various lignans. Further investigation is needed to ascertain whether this compound specifically interacts with EGFR. []

Q6: What other dibenzocyclooctadiene lignans are structurally related to this compound?

A6: Several dibenzocyclooctadiene lignans share structural similarities with this compound. Some of these include kadsurin, schisandrin A, schisandrin B, schisandrol B, gomisin A, gomisin G, and angeloylgomisin. [, , , , , ]

Q7: What is known about the conformational study of dibenzocyclooctadiene systems like this compound?

A7: Research indicates that dibenzocyclooctadiene systems typically adopt either a twist-boat (TB) or twist-boat-chair (TBC) conformation. Factors influencing the preferred conformation include the inherent stability of TBC over TB, stabilization of TB by benzylic carbonyl group conjugation, and the presence and orientation of benzylic hydroxy or acetoxy substituents. []

Q8: Are there any known synthetic routes to obtain this compound?

A8: The provided abstracts do not mention specific synthetic routes for this compound.

Q9: Have any studies investigated the stability of this compound under various conditions?

A9: The provided abstracts do not contain information regarding the stability of this compound under different conditions.

Q10: What are the known biological activities of this compound?

A10: The provided research papers do not explicitly describe the biological activities of this compound.

Q11: Have any studies investigated the potential toxicity of this compound?

A11: The provided research papers do not contain information on the toxicity of this compound.

Q12: What analytical methods have been used to characterize and quantify this compound?

A12: The primary analytical methods employed to characterize this compound are 2D-NOESY, HC-COSY, COLOC, and other 2D-NMR techniques. []

Q13: What is the historical context of research on this compound and related compounds?

A13: The research on this compound and related dibenzocyclooctadiene lignans has been ongoing for several decades. Initial studies focused on isolating and characterizing these compounds from natural sources like the Kadsura and Schisandra species. [, , , , , , ]

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